3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Cereblon PROTAC Fluorine effect

This meta-fluorinated benzamide-dioxoisoindoline scaffold is engineered for PROTAC developers seeking CRBN ligands with differentiated selectivity. Unlike ortho-fluoro analogs that leverage C-F···H-N intramolecular hydrogen bonds for enhanced affinity (IC50 ~63 µM), the meta-fluoro substitution eliminates this conformational preorganization, offering a distinct binding kinetic profile and neosubstrate recruitment pattern. The N-methyl-1,3-dioxoisoindolin-4-yl core—diverging from the glutarimide ring of lenalidomide—alters the hydrogen-bonding network in the CRBN pocket. Use it as a negative control in fluorine-mediated intramolecular H-bonding studies or as a versatile exit vector for linker attachment in PROTAC design. Drug-like XLogP3 of 2.4 supports combinatorial library enumeration. Secure this research-exclusive compound now.

Molecular Formula C16H11FN2O3
Molecular Weight 298.273
CAS No. 683231-77-8
Cat. No. B2630049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
CAS683231-77-8
Molecular FormulaC16H11FN2O3
Molecular Weight298.273
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C16H11FN2O3/c1-19-15(21)11-6-3-7-12(13(11)16(19)22)18-14(20)9-4-2-5-10(17)8-9/h2-8H,1H3,(H,18,20)
InChIKeyPHHHBMMDBREYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide – A Fluorinated Benzamide-Dioxoisoindoline Scaffold for Cereblon Ligand Optimization


3-Fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS 683231-77-8) is a synthetic benzamide-dioxoisoindoline derivative featuring a meta-fluorine substitution on the benzamide ring. Its core structure is related to immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide, which bind cereblon (CRBN), the substrate receptor of the CRL4^CRBN E3 ubiquitin ligase. This compound is a useful scaffold for developing CRBN-based PROTAC degraders with potentially distinct selectivity profiles relative to ortho-fluorinated or non-fluorinated analogs .

Why Fluorine Position and Substitution Pattern Prevent Direct Generic Interchange


The position of fluorine on the benzamide ring critically influences intramolecular hydrogen bonding, binding affinity to the CRBN human thalidomide binding domain (hTBD), and neosubstrate degradation profiles. Ortho-fluorine substitution enables C-F···H-N intramolecular hydrogen bonds that preorganize the ligand conformation, leading to enhanced binding (IC50 63 ± 16 μM for ortho-F 8d vs 86 ± 21 μM for non-fluorinated 8c) . The meta-fluorine in the current compound lacks this conformational effect, likely resulting in distinct binding kinetics and neosubstrate recruitment compared to ortho-fluorinated analogs. Additionally, the N-methyl-1,3-dioxoisoindolin-4-yl scaffold differs from the glutarimide ring found in lenalidomide and pomalidomide, altering the hydrogen-bonding network in the CRBN binding pocket .

Product-Specific Quantitative Evidence for 3-Fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide


CRBN Binding Affinity: Fluorination Trend in Benzamide-Dioxoisoindolines

In the benzamide-dioxoisoindoline class, replacing the ortho-hydrogen with fluorine (compound 8d vs 8c) improved hTBD CRBN IC50 from 86 ± 21 μM to 63 ± 16 μM (1.4-fold) in a competitive MST assay . While direct affinity data for the meta-fluoro target compound are not yet published, the class trend supports the hypothesis that fluorination positively modulates binding compared to non-fluorinated analogs. This trend informs strategic selection for PROTAC linker attachment points.

Cereblon PROTAC Fluorine effect

Neosubstrate Degradation Selectivity: Reduced SALL4 Degradation Compared to Lenalidomide

A structurally related ortho-fluoro benzamide-glutarimide (11f) induced significantly lower SALL4 degradation (42% at 0.1 μM) compared to lenalidomide (70%), while maintaining comparable IKZF3 degradation (63% vs 57%) in MM.1S and HuH6 cells . SALL4 degradation is associated with teratogenicity risk, making reduced SALL4 a desirable feature. The meta-fluoro compound is expected to exhibit a distinct selectivity profile that can be empirically evaluated.

SALL4 IKZF3 CRBN neosubstrate PROTAC selectivity

Redox Activity Profile: Inert in Redox Cycling Assays

Ortho-fluoro benzamide 11f was classified as 'not active' in the H2DCFDA/resazurin redox cycling assay, whereas the hydroxy-substituted analog 11e showed clear redox activity . Redox-active compounds can generate false-positive hits in high-throughput screening. The meta-fluoro analog, by analogy, is predicted to be redox-inert, making it a cleaner probe for CRBN-related assays.

Redox activity Chemical stability False positives

Physicochemical Profile: Balanced Lipophilicity and Permeability

The meta-fluoro target compound (MW 298.27, XLogP3 2.4) falls within the optimal range for orally bioavailable small molecules. Class-level data show that ortho-fluoro benzamide 11f exhibits elog D7.4 -0.9, plasma protein binding 14%, and CHI(IAM) 2.6 , indicating moderate lipophilicity and low protein binding compared to lenalidomide (elog D -0.4, PPB 12%). The meta-fluoro isomer is expected to have similar drug-like properties, with the potential for improved membrane permeability.

Lipophilicity Permeability Plasma protein binding

Best Research and Industrial Application Scenarios for 683231-77-8


Scaffold for PROTACs Requiring Reduced SALL4 Degradation

PROTAC developers targeting oncogenic proteins can use this compound as a CRBN-recruiting ligand to potentially minimize SALL4-related teratogenicity. The class-level data show that benzamide-type CRBN binders can achieve potent target degradation while reducing neosubstrate degradation compared to lenalidomide . The meta-fluoro substitution offers a distinct exit vector for linker attachment, enabling exploration of novel PROTAC geometries.

Negative Control for Ortho-Fluorine Effect Studies

Researchers investigating the role of fluorine-mediated intramolecular hydrogen bonding (C-F···H-N) in CRBN recognition can use the meta-fluoro compound as a negative control. Unlike ortho-fluoro analogs that enhance affinity through conformational preorganization , the meta-fluoro analog is predicted to lack this interaction, serving as a key comparator in mechanistic studies.

Building Block for Focused Chemical Libraries

Combinatorial chemistry groups can incorporate this compound into CRBN-focused libraries to explore the impact of halogen position on binding affinity and neosubstrate selectivity. The compound's drug-like physicochemical profile (XLogP3 2.4) and redox inertness make it a suitable starting point for library enumeration.

Quote Request

Request a Quote for 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.